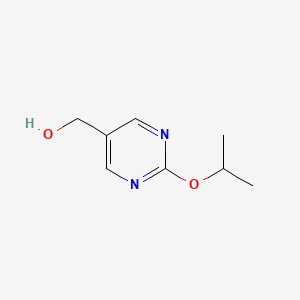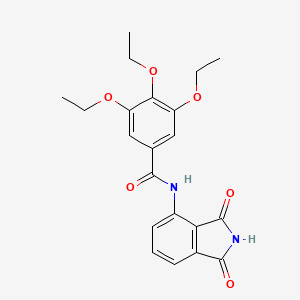
(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile
Overview
Description
(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C11H9N3S and its molecular weight is 215.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Properties and Synthesis
Synthesis and Characterization of Complexes : Research has explored the synthesis and characterization of various complexes, showing potential in catalytic properties, including electrocatalytic oxygen evolution reactions. For instance, new heteroleptic Ni(ii) complexes were synthesized and demonstrated high activity in oxygen evolution reaction, showcasing their potential in catalytic applications (Anamika et al., 2020).
Methylation Reactions : Studies have also focused on functional group migration in reactions, offering insights into the synthesis of novel compounds with potential applications in various fields, including organic synthesis and material science (E. Klimova et al., 2006).
Supramolecular Structures and Luminescence
Supramolecular Polymers : The synthesis of discrete compounds and supramolecular polymers using dithioether building blocks has been reported, highlighting their luminescent properties and potential in material science (M. O. Awaleh et al., 2008).
Organic Synthesis and Biological Activities
Microwave-Assisted Synthesis : The rapid and efficient synthesis of new biquinoline compounds through microwave-assisted methods has been explored, along with their antifungal and antibacterial activities, pointing towards their pharmaceutical and medicinal chemistry applications (J. Nirmal et al., 2009).
Novel Reaction Methods and Catalyst Development
Direct Conversion of Methane : Research into the direct, nonoxidative conversion of methane to ethylene, aromatics, and hydrogen presents a breakthrough in using natural gas for chemical feedstocks, highlighting the importance of catalysts in activating methane without overoxidation (Xiaoguang Guo et al., 2014).
Pyrolysis and Green Chemistry Perspectives
Pyrolysis Studies : Investigations into the pyrolysis of chloromethanes have provided insights into their thermal stability and hydrodechlorination, contributing to our understanding of chemical reactions at high temperatures (Y. Wu & Y. Won, 2000).
Green Chemistry : The oxidative methylation of aromatics over zeolite catalysts has been discussed from a green chemistry perspective, highlighting the conversion of methane to more valuable hydrocarbons and the implications for sustainable chemical processes (Moses O. Adebajo, 2007).
Properties
IUPAC Name |
2-[anilino(methylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-15-11(9(7-12)8-13)14-10-5-3-2-4-6-10/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILMWMLGIJHVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)


![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)


![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)
![3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2603719.png)


![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)
![[5-(4-Fluoro-phenyl)-furan-2-ylmethylene]-(4-methoxy-phenyl)-amine](/img/structure/B2603723.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)
